4-chloro-3-methyl-N-(3-nitrophenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide
Description
Properties
IUPAC Name |
4-chloro-3-methyl-N-(3-nitrophenyl)-1-phenylpyrazolo[3,4-b]pyridine-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14ClN5O3/c1-12-17-18(21)16(20(27)23-13-6-5-9-15(10-13)26(28)29)11-22-19(17)25(24-12)14-7-3-2-4-8-14/h2-11H,1H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVDNOADBVVAPFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=NC=C(C(=C12)Cl)C(=O)NC3=CC(=CC=C3)[N+](=O)[O-])C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14ClN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-3-methyl-N-(3-nitrophenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrazolo[3,4-b]pyridine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of Substituents: The chloro, methyl, nitrophenyl, and phenyl groups are introduced through various substitution reactions. For example, chlorination can be performed using thionyl chloride or phosphorus pentachloride, while nitration can be achieved using a mixture of nitric acid and sulfuric acid.
Amidation: The final step involves the formation of the carboxamide group, which can be done by reacting the carboxylic acid derivative with an amine in the presence of coupling agents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
4-chloro-3-methyl-N-(3-nitrophenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of a carboxylic acid derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-chloro-3-methyl-N-(3-nitrophenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structure and possible biological activities.
Biological Studies: It can be used as a probe to study various biological pathways and mechanisms.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Material Science: Its derivatives may be explored for use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-chloro-3-methyl-N-(3-nitrophenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide is not fully understood, but it is believed to interact with specific molecular targets in biological systems. These interactions may involve binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets would depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
Pyrazolo[3,4-b]pyridine derivatives exhibit diverse biological activities depending on their substituents. Below is a comparative analysis of key analogues:
Biological Activity
The compound 4-chloro-3-methyl-N-(3-nitrophenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide is a member of the pyrazolo[3,4-b]pyridine family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The structure of the compound can be characterized by the following features:
- A pyrazolo[3,4-b]pyridine core.
- Substituents including a chlorine atom , a methyl group , and a nitrophenyl group .
This structural diversity contributes to its biological activity.
Anticancer Properties
Several studies have indicated that pyrazolo[3,4-b]pyridine derivatives exhibit significant anticancer properties. For instance:
- Inhibitory Effects on Tumor Cells : The compound has been shown to inhibit tubulin polymerization, which is crucial for cancer cell division. This activity leads to cell cycle arrest in the G2/M phase, as demonstrated in various cancer cell lines .
- IC50 Values : The compound's IC50 values were reported in the low micromolar range (0.08–12.07 μM), indicating potent anticancer effects against specific tumor types .
Anti-inflammatory Activity
The compound also demonstrates anti-inflammatory properties:
- Inhibition of Cytokine Release : It has been shown to inhibit the release of pro-inflammatory cytokines such as TNF-α in response to lipopolysaccharide (LPS) stimulation in cellular models .
- Mechanism of Action : The anti-inflammatory effects are mediated through the inhibition of MAPK pathways, which play a critical role in inflammation .
Antioxidant Activity
The antioxidant potential of pyrazolo[3,4-b]pyridine derivatives is noteworthy:
- Radical Scavenging : The compound exhibits significant radical scavenging activity, contributing to its protective effects against oxidative stress .
Molecular Docking Studies
Molecular docking simulations have revealed insights into the binding interactions of this compound with various biological targets:
- Binding Affinity : The compound shows high binding affinity for several kinases implicated in cancer progression and inflammation .
Comparative Studies
A comparative analysis of various pyrazolo derivatives highlights the influence of different substituents on biological activity:
| Compound Name | Structure Features | IC50 (μM) | Activity Type |
|---|---|---|---|
| Compound A | 5-Chloro | 0.08 | Anticancer |
| Compound B | 4-Nitrophenyl | 12.07 | Anti-inflammatory |
| Compound C | Methyl Substituent | >50 | Less Active |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
